6-Acetyl-2-(2,5-dichlorothiophene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
Description
BenchChem offers high-quality 6-Acetyl-2-(2,5-dichlorothiophene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Acetyl-2-(2,5-dichlorothiophene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-acetyl-2-[(2,5-dichlorothiophene-3-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O3S2/c1-6(21)20-3-2-7-9(5-20)24-15(11(7)13(18)22)19-14(23)8-4-10(16)25-12(8)17/h4H,2-3,5H2,1H3,(H2,18,22)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STRPVJVRBGZJNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=C(SC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-Acetyl-2-(2,5-dichlorothiophene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a complex heterocyclic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a unique molecular structure characterized by multiple functional groups that contribute to its chemical behavior and biological interactions. It is classified as a carboxamide and contains both sulfur and nitrogen in its ring structure, which are essential for its biological activity.
The precise mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that it may interact with specific biological targets such as enzymes or receptors. The structural similarity to known pharmacophores suggests potential activity against various diseases.
Biological Activity
Research indicates that compounds similar to 6-Acetyl-2-(2,5-dichlorothiophene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide exhibit significant biological activities:
- Antibacterial Activity : Compounds in this class have shown effectiveness against various bacterial strains. For instance, thienopyridones have demonstrated antibacterial properties against Klebsiella pneumoniae and Salmonella paratyphi A .
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit key metabolic pathways in cancer cells. Its structural features may allow it to interfere with cellular processes critical for tumor growth .
Case Studies
- Antimicrobial Efficacy : A study investigated the efficacy of thienopyridone derivatives against resistant bacterial strains. The results indicated that certain derivatives exhibited potent antibacterial activity with minimal cytotoxicity towards human cells .
- Cancer Cell Line Studies : In vitro studies on various cancer cell lines have shown that compounds similar to this one can induce apoptosis and inhibit proliferation in cancer cells. These findings highlight the potential of these compounds as therapeutic agents in oncology .
Data Tables
| Biological Activity | Observed Effects | Reference |
|---|---|---|
| Antibacterial | Effective against Klebsiella pneumoniae | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Potential inhibition of metabolic pathways |
Q & A
Basic: What are the established synthetic routes for this compound, and how can researchers optimize yield and purity?
The synthesis typically involves cyclization of thiophene and pyridine derivatives, followed by amidation and acetylation steps. Key precursors include 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide derivatives, which undergo nucleophilic substitution with 2,5-dichlorothiophene-3-carbonyl chloride. Optimization requires controlled reaction conditions (e.g., anhydrous environments, temperature gradients) and purification via column chromatography or recrystallization . Yield improvements may involve adjusting stoichiometry or using catalysts like DMAP for amide bond formation.
Basic: What analytical techniques are critical for confirming the compound’s structural integrity and purity?
- NMR Spectroscopy : H and C NMR verify substitution patterns and ring saturation, particularly the tetrahydrothienopyridine core and acetyl group placement .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., CHClNOS) and isotopic patterns .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding reactivity .
- HPLC : Assesses purity (>95% recommended for pharmacological studies) .
Advanced: How can researchers functionalize this compound for structure-activity relationship (SAR) studies?
- Electrophilic Substitution : Introduce halogens or nitro groups at the thiophene ring’s 4-position under Friedel-Crafts conditions to modulate electronic properties .
- Reductive Amination : Modify the acetyl group to explore bioactivity changes .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids to append aryl/heteroaryl groups . Validate modifications via F NMR (if fluorinated) or LC-MS .
Advanced: What computational tools aid in predicting reaction pathways and optimizing synthesis?
- Quantum Chemical Calculations (DFT) : Model transition states for cyclization steps to identify energy barriers and preferred pathways .
- Machine Learning (ML) : Train models on reaction databases to predict optimal solvents, temperatures, and catalysts .
- Design of Experiments (DoE) : Use factorial designs (e.g., Box-Behnken) to minimize trial runs while maximizing yield and purity .
Advanced: How should researchers resolve contradictions in spectroscopic or reactivity data?
- Controlled Replicates : Repeat experiments under standardized conditions to rule out procedural variability .
- Isotopic Labeling : Trace reaction intermediates (e.g., N-labeled amines) to confirm mechanistic hypotheses .
- Multivariate Analysis : Apply PCA or PLS to correlate spectral anomalies with impurities or side products .
Advanced: What challenges arise when scaling up laboratory synthesis to pilot-scale production?
- Purification Bottlenecks : Replace column chromatography with continuous crystallization or membrane filtration .
- Exothermic Reactions : Implement jacketed reactors with real-time temperature monitoring to prevent decomposition .
- Solvent Recovery : Optimize distillation protocols for DMF or THF to reduce costs and environmental impact .
Basic: How can researchers assess the compound’s biological activity in vitro?
- Enzyme Inhibition Assays : Target kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for ATPase activity) .
- Cellular Uptake Studies : Use LC-MS/MS to quantify intracellular concentrations in cell lines .
- Cytotoxicity Screening : Employ MTT or resazurin assays in cancer/normal cell lines to evaluate selectivity .
Advanced: What strategies enable precise determination of the compound’s crystal structure?
- Slow Evaporation Crystallization : Use mixed solvents (e.g., DCM/hexane) to grow diffraction-quality crystals .
- Synchrotron Radiation : Enhance resolution for heavy atoms (e.g., Cl) in small-molecule crystallography .
- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., C–H···O bonds) to explain packing motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
